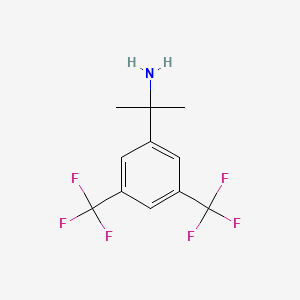

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine

Description

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine is a secondary amine featuring a geminal trifluoromethyl-substituted aromatic ring. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing properties of the trifluoromethyl (-CF₃) groups, which enhance metabolic stability and modulate lipophilicity. Its synthesis typically involves reductive amination of ketone precursors, as exemplified in , which employs TiCl₄, isopropylamine, and NaB(CN)H₃ in dichloromethane (DCM) to achieve high yields (89%) .

Properties

Molecular Formula |

C11H11F6N |

|---|---|

Molecular Weight |

271.20 g/mol |

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]propan-2-amine |

InChI |

InChI=1S/C11H11F6N/c1-9(2,18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5H,18H2,1-2H3 |

InChI Key |

BWWQVJIHVIRPIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Mediated Acylation

The most widely reported method for synthesizing the ketone precursor involves the reaction of 3,5-bis(trifluoromethyl)phenylmagnesium bromide with acetone or acetylating agents.

Procedure :

-

Grignard Reagent Formation :

-

3,5-Bis(trifluoromethyl)bromobenzene is reacted with magnesium in tetrahydrofuran (THF) under inert conditions to form the Grignard reagent.

-

Safety Note: Differential Thermal Analysis (DTA) studies confirm that trifluoromethylphenyl Grignard reagents are thermally unstable and require strict temperature control (<30°C).

-

-

Ketone Formation :

Mechanistic Insight :

The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. Subsequent protonation yields the tertiary alcohol, which is oxidized to the ketone under mild acidic conditions.

Bromination and Friedel-Crafts Acylation

Alternative routes involve bromination of 1,3-bis(trifluoromethyl)benzene followed by Friedel-Crafts acylation.

Procedure :

-

Bromination :

-

Friedel-Crafts Acylation :

Reductive Amination of the Ketone

Sodium Triacetoxyborohydride (STAB)-Mediated Method

Reductive amination using STAB is the most efficient and scalable approach for converting the ketone to the amine.

Procedure :

-

Reaction Setup :

-

Conditions :

Mechanistic Pathway :

Catalytic Hydrogenation

Transition metal-catalyzed hydrogenation offers an alternative for large-scale synthesis.

Procedure :

-

Catalyst System :

-

Conditions :

Limitations :

-

Requires high-pressure equipment.

-

Competing reduction of CF₃ groups may occur, leading to byproducts.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and amines. These products retain the stability and reactivity imparted by the trifluoromethyl groups, making them valuable intermediates in further chemical synthesis .

Scientific Research Applications

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly those with trifluoromethyl groups.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored as a potential pharmaceutical agent due to its stability and reactivity.

Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

2-(3,5-Dichlorophenyl)propan-2-amine (CAS: 129960-45-8)

- Structural Difference : Chlorine substituents replace -CF₃ groups.

- Impact : Chlorine, though electron-withdrawing, is less polarizable than -CF₃, resulting in reduced steric bulk and altered electronic effects. This may decrease metabolic stability compared to the trifluoromethyl analog .

- Applications : Likely used in agrochemicals due to chlorine’s cost-effectiveness.

N-(bis(3,5-dimethoxyphenyl)methyl)propan-2-amine

- Structural Difference : Methoxy (-OCH₃) groups replace -CF₃.

- Impact : Methoxy groups are electron-donating, increasing electron density on the aromatic ring. This reduces resistance to oxidation compared to -CF₃ derivatives. The synthesis route (quantitative yield, 17-hour reaction) is less efficient than the trifluoromethyl analog’s 2-day process .

N-((3,5-bis(trifluoromethyl)phenyl)(naphthalen-1-yl)methyl)propan-2-amine

- Structural Difference : A naphthalene group is appended to the aromatic ring.

- However, it enhances π-π stacking interactions, which could improve binding affinity in drug design .

Functional Group Variations

2-[3,5-Bis(trifluoromethyl)phenyl]propan-2-ol (CAS: 67570-38-1)

- Structural Difference : Hydroxyl (-OH) replaces the amine (-NH₂) group.

- Impact: The alcohol derivative lacks the basicity and nucleophilicity of the amine, limiting its utility in reactions requiring protonation (e.g., salt formation).

(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine

- Structural Difference : Pyridine and difluorophenyl moieties replace the trifluoromethylphenyl group.

- Impact : The pyridine ring introduces nitrogen-based polarity, improving solubility in aqueous systems. Bromine atoms increase molecular weight (MW = 393.3 g/mol) and may enhance halogen bonding in crystal engineering .

Stereochemical and Salt Forms

(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine Hydrochloride (CAS: 216002-20-9)

- Structural Difference : Ethylamine backbone vs. propan-2-amine.

- The hydrochloride salt form enhances aqueous solubility, critical for pharmaceutical formulations .

2-(3-(Trifluoromethyl)phenyl)propan-2-amine Hydrochloride (CAS: 1439900-32-9)

- Structural Difference : Single -CF₃ substituent vs. bis-CF₃.

Data Tables

Table 1: Substituent Effects on Key Properties

| Compound | Substituents | Yield | Reaction Time | Optical Activity ([α]²⁵₅₈₉) | Key Application |

|---|---|---|---|---|---|

| Target Compound | 3,5-bis(CF₃) | 89% | 2 days | +361.0 (99.2% ee) | Chiral intermediates |

| N-(bis(3,5-dimethoxyphenyl)methyl)amine | 3,5-OCH₃ | ~100% | 17 hours | N/A | Ligand synthesis |

| 2-(3,5-Dichlorophenyl)propan-2-amine | 3,5-Cl | N/A | N/A | N/A | Agrochemicals |

Table 2: Functional Group Comparisons

| Compound | Functional Group | Molecular Weight (g/mol) | Key Spectral Data (IR, NMR) |

|---|---|---|---|

| Target Compound | -NH₂ | ~303.2 | IRυmax: 2965, 1371, 1275 cm⁻¹ |

| 2-[3,5-Bis(CF₃)phenyl]propan-2-ol | -OH | 303.2 | IRυmax: Not reported |

| (S)-1-(3,6-Dibromopyridin-2-yl)ethanamine | -NH₂ | 393.3 | MS (m/z): 393.3 [M+H]⁺ |

Biological Activity

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine, a compound characterized by its unique trifluoromethyl substituents, has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its mechanisms of action, pharmacological effects, and relevant case studies that highlight its significance in various therapeutic areas.

- Molecular Formula : C11H11F6N

- Molecular Weight : Approximately 307.66 g/mol

- Structural Features : The compound contains two trifluoromethyl groups attached to a phenyl ring, enhancing its lipophilicity and metabolic stability.

Target Interactions

Research indicates that this compound interacts with various biological targets, primarily enzymes and receptors:

- Cytochrome P450 Enzymes : The compound inhibits cytochrome P450 enzymes by binding to their heme groups, thus preventing substrate binding and catalysis. This inhibition can affect metabolic pathways significantly.

- Cell Signaling Pathways : It modulates the activity of transcription factors, influencing gene expression profiles and cellular metabolism.

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Inflammation and Pain Perception : Similar compounds have demonstrated anti-inflammatory and analgesic effects, suggesting that this compound may also influence these pathways.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, although further research is necessary to confirm these effects.

Pharmacokinetics

The pharmacokinetic profile indicates that this compound possesses favorable bioavailability due to its solubility and stability under physiological conditions. Its lipophilic nature facilitates cellular penetration, allowing it to reach intracellular targets effectively.

Antimicrobial Activity

The presence of trifluoromethyl groups enhances the compound's binding affinity to biological targets. Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including drug-resistant strains .

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| This compound | < 1 μg/mL | Antimicrobial |

| Spectinomycin | 128 μg/mL | Reference |

Case Studies

- Antichlamydial Activity : Research highlighted that compounds with similar structures showed selective activity against Chlamydia, underscoring the importance of the trifluoromethyl group in enhancing biological activity .

- Neuroprotective Studies : Investigations into the neuroprotective effects of this compound are ongoing. Initial findings suggest it may inhibit pathways associated with neurodegeneration, although comprehensive studies are still needed.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-amine, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using fluorinated aromatic precursors. For example, trifluoromethylphenyl intermediates (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) may undergo coupling with propan-2-amine derivatives under palladium catalysis . Purification often requires column chromatography with fluorophilic stationary phases (e.g., C18 or silica gel modified with perfluorinated chains) to separate trifluoromethyl byproducts. Yield optimization (≥80%) is achievable by controlling reaction temperature (50–70°C) and stoichiometric ratios (amine:halide = 1.2:1) .

Q. How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in further functionalization?

- Methodological Answer : The meta-positioned trifluoromethyl groups deactivate the aromatic ring, directing electrophilic substitutions to the para position. For example, nitration or halogenation requires strong Lewis acids (e.g., FeCl₃) and elevated temperatures (80–100°C). Computational modeling (DFT) predicts partial charge distribution, guiding regioselectivity .

Advanced Research Questions

Q. How can contradictions in NMR spectral data (e.g., unexpected splitting patterns) be resolved for this compound?

- Methodological Answer : The trifluoromethyl groups induce strong anisotropic effects, causing complex splitting in H and C NMR. Use high-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC) to distinguish overlapping signals. For F NMR, reference compounds like 3,5-bis(trifluoromethyl)benzoic acid (δ₀ = -63 ppm) aid in peak assignment . Contradictions may arise from rotameric equilibria; variable-temperature NMR (-40°C to 25°C) can stabilize conformers for clearer analysis .

Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) in biological systems?

- Methodological Answer : Design analogs with systematic substitutions (e.g., replacing trifluoromethyl with methyl or chloro groups) and assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For in vitro assays, use fluorinated derivatives (e.g., F-labeled compounds) to track metabolic stability . Case studies on similar amines (e.g., 2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethylamine) show that steric hindrance from the isopropyl group enhances receptor selectivity .

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Variability often stems from assay conditions (e.g., buffer pH, cell lines). Standardize protocols using reference inhibitors (e.g., 3,5-bis(trifluoromethyl)aniline derivatives) and validate via orthogonal methods (e.g., enzymatic vs. cell-based assays). Meta-analyses of published data should account for impurities; HPLC-MS (≥95% purity) is critical for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.